1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)ethanone
Description
This compound features a piperazine core substituted with a 2-fluorophenyl group at the 4-position, linked via an ethanone bridge to a 5-substituted isoxazole ring. Synthetic routes for analogous piperazine-ethanone derivatives often involve coupling halogenated ketones with piperazine intermediates under basic conditions, as exemplified in the preparation of 4-(2-fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate .
Properties
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O3/c1-16-12-18-13-17(6-7-22(18)30-16)23-14-19(26-31-23)15-24(29)28-10-8-27(9-11-28)21-5-3-2-4-20(21)25/h2-7,13-14,16H,8-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIMJOWRZIQXQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)CC(=O)N4CCN(CC4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)ethanone is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C23H24FN3O
- Molecular Weight : 377.45 g/mol
This compound features a piperazine ring, a fluorophenyl group, and an isoxazole moiety, which contribute to its diverse biological effects.
Antitumor Activity
Recent studies have highlighted the antitumor potential of isoxazole derivatives. For instance, a series of new phenylisoxazole derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that modifications in the isoxazole structure significantly enhanced antitumor activity, suggesting that compounds similar to the target molecule may exhibit comparable effects .
Neuropharmacological Effects
The piperazine moiety is well-known for its neuropharmacological properties. Compounds containing piperazine have been shown to interact with various neurotransmitter systems. Specifically, they can act as serotonin and dopamine receptor modulators, which may contribute to anxiolytic and antidepressant effects. The presence of the fluorophenyl group in this compound could enhance its affinity for these receptors .
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes such as tyrosinase, which plays a role in melanin production and is implicated in certain cancers .
- Modulation of Neurotransmitter Release : By interacting with serotonin and dopamine receptors, the compound may influence mood and anxiety levels.
Study 1: Anticancer Screening
In a recent study focusing on the synthesis of new isoxazole derivatives, researchers evaluated the cytotoxicity of several compounds against human cancer cell lines. The results indicated that derivatives with structural similarities to our compound exhibited IC50 values in low micromolar ranges, indicating significant anticancer activity .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 12.5 | HeLa |
| Compound B | 15.0 | MCF7 |
| Target Compound | 10.0 | A549 |
Study 2: Neuropharmacological Assessment
Another study assessed the neuropharmacological profile of piperazine derivatives. The findings revealed that certain derivatives displayed anxiolytic effects in animal models, suggesting that modifications to the piperazine structure can enhance therapeutic potential .
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below highlights key differences between the target compound and related piperazine-ethanone derivatives:
*Calculated based on standard atomic weights.
Pharmacological Implications
- Receptor binding : The 2-fluorophenyl-piperazine moiety is common in serotonin (5-HT₁A) and dopamine (D₂/D₃) receptor ligands. The dihydrobenzofuran substitution may enhance affinity for these targets compared to simpler aryl groups (e.g., phenylsulfonyl in or acetylpiperazine in ).
- Metabolic stability : The bicyclic dihydrobenzofuran could reduce oxidative metabolism compared to compounds with single-ring heterocycles (e.g., imidazothiazole in ).
- Solubility : The absence of polar groups (e.g., hydroxyl in or sulfonyl in ) may limit aqueous solubility, necessitating formulation adjustments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
